N-cyclopropyl-4-[(2,5-dimethylphenyl)methyl]morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-[(2,5-dimethylphenyl)methyl]morpholine-2-carboxamide is a synthetic organic compound with a unique structure that includes a cyclopropyl group, a dimethylphenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(2,5-dimethylphenyl)methyl]morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a nucleophilic substitution reaction involving an appropriate amine and an epoxide.
Coupling of Intermediates: The final step involves coupling the cyclopropyl and dimethylphenyl intermediates with the morpholine ring through an amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[(2,5-dimethylphenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the dimethylphenyl group using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Alcohols or amines
Substitution: Alkylated or sulfonated derivatives
Scientific Research Applications
N-cyclopropyl-4-[(2,5-dimethylphenyl)methyl]morpholine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[(2,5-dimethylphenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-cyclopropyl-4-[(2,5-dimethylphenyl)methyl]morpholine-2-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound has a similar cyclopropyl group and morpholine ring but differs in the presence of a quinazoline moiety.
N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]morpholine-4-carboxamide: This compound has a similar structure but with dimethoxy substituents on the phenyl ring instead of dimethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24N2O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-[(2,5-dimethylphenyl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C17H24N2O2/c1-12-3-4-13(2)14(9-12)10-19-7-8-21-16(11-19)17(20)18-15-5-6-15/h3-4,9,15-16H,5-8,10-11H2,1-2H3,(H,18,20) |
InChI Key |
QJENOXNGZAMRHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
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